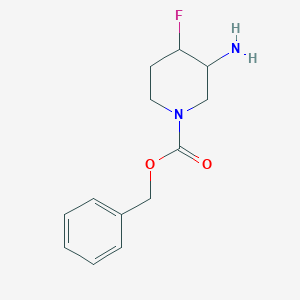

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREMPGXODKGFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654972 | |

| Record name | Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184920-12-4 | |

| Record name | Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate: Navigating Stereochemistry and Functionality

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as basicity (pKa) and lipophilicity, which can significantly enhance drug efficacy and safety profiles.[1][2][3][4][5] Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a valuable building block that combines the conformational rigidity of the piperidine ring with the electronic effects of a fluorine atom and the synthetic versatility of an amino group. This guide provides an in-depth examination of a plausible and robust synthetic pathway to this key intermediate, grounded in established chemical principles and supported by authoritative literature. We will dissect the strategic considerations behind the chosen route, provide detailed experimental protocols, and offer insights into the critical aspects of stereochemical control and protecting group strategy.

The Strategic Importance of Fluorinated Piperidines in Drug Discovery

The piperidine motif is one of the most prevalent saturated N-heterocycles in FDA-approved pharmaceuticals.[6] Its conformational pre-organization and ability to present substituents in well-defined spatial orientations make it an ideal scaffold. The incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, further enhances its utility.

Key Advantages of Fluorination:

-

Basicity Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and for mitigating off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity.[5] The stereochemical relationship between the fluorine and the nitrogen lone pair (e.g., axial vs. equatorial) can fine-tune this effect.[5]

-

Conformational Control: The C-F bond can influence the conformational preference of the piperidine ring through steric and electronic interactions, including the gauche effect.[6][7] This allows for the stabilization of desired bioactive conformations.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved drug half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

The target molecule, this compound, provides a synthetically accessible platform to leverage these benefits. The benzyloxycarbonyl (Cbz) group offers robust protection of the ring nitrogen, while the free amino group at the 3-position serves as a handle for further derivatization and scaffold elaboration.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule is crucial for designing an efficient forward synthesis. The chosen strategy prioritizes stereocontrol and the use of commercially available or readily accessible starting materials.

Caption: Retrosynthetic analysis of the target compound.

This retrosynthetic pathway identifies key transformations:

-

Deoxyfluorination: The final fluorine atom can be installed by converting a hydroxyl group. This is a common and effective method for introducing fluorine.

-

Stereoselective Reduction: The stereochemistry of the hydroxyl and amino groups can be established through the stereoselective reduction of a ketone precursor.

-

Amination: The amino group can be introduced onto a ketone.

-

Protecting Group Manipulation: The synthesis begins with a commercially available piperidone, requiring a protecting group exchange to the desired Cbz group.

Proposed Forward Synthesis Pathway

This section details a step-by-step synthetic route, explaining the rationale behind each transformation and providing generalized experimental protocols.

Workflow Overview

Caption: Proposed forward synthesis workflow.

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

-

Objective: To replace the N-benzyl group with a Cbz group, which is stable under various reaction conditions and can be removed by hydrogenolysis.

-

Causality: Direct fluorination or amination on N-benzyl-4-piperidone can be complicated by the reactivity of the benzyl group. The Cbz group is a carbamate, which deactivates the nitrogen lone pair, preventing side reactions and offering predictable reactivity.

Experimental Protocol:

-

To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., toluene), add 1-chloroethyl chloroformate (ACE-Cl) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction and concentrate under reduced pressure.

-

Dissolve the residue in methanol and heat to reflux to cleave the intermediate carbamate.

-

After cooling and concentration, dissolve the resulting piperidone hydrochloride salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) and a base (e.g., sodium carbonate or triethylamine) to perform the Cbz protection.

-

Stir vigorously until the reaction is complete. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the product.

| Parameter | Value/Condition | Rationale |

| Reagents | 1-chloroethyl chloroformate, Benzyl chloroformate | ACE-Cl for de-benzylation; Cbz-Cl for protection. |

| Solvents | Toluene, Methanol, Dichloromethane | Selected for solubility and appropriate boiling points. |

| Temperature | 0 °C to Reflux | Controlled temperature for safe and efficient reaction. |

| Work-up | Aqueous wash, Extraction | Standard procedure to purify the product. |

Step 2: Synthesis of Benzyl 3-amino-4-oxopiperidine-1-carboxylate

-

Objective: To introduce an amino group at the C3 position adjacent to the ketone.

-

Causality: This step creates the precursor for the desired 3-amino-4-substituted pattern. A common method is nitrosation followed by reduction.

Experimental Protocol:

-

Dissolve Benzyl 4-oxopiperidine-1-carboxylate in a suitable solvent such as acetic acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature.

-

Stir the reaction at low temperature for several hours until the formation of the oxime is complete.

-

For the reduction of the oxime to the amine, a reagent like zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

After the reduction is complete, neutralize the reaction mixture carefully with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the aminoketone.

| Parameter | Value/Condition | Rationale |

| Reagents | Sodium nitrite, Zinc/Acetic Acid or H₂/Pd/C | NaNO₂ for nitrosation; reducing agent for amine formation. |

| Solvent | Acetic Acid | Provides the acidic medium required for nitrosation. |

| Temperature | 0-5 °C | Low temperature to control the reactivity of nitrous acid. |

| Work-up | Neutralization, Extraction | To isolate the basic amino product. |

Step 3: Stereoselective Reduction to Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate

-

Objective: To reduce the ketone to a hydroxyl group, establishing the relative stereochemistry between the C3-amino and C4-hydroxyl groups.

-

Causality: The choice of reducing agent is critical for stereocontrol. A bulky reducing agent will typically approach from the less hindered face of the ketone, leading to a specific diastereomer. For example, reduction with sodium borohydride (NaBH₄) often provides good diastereoselectivity. The amino group can direct the hydride delivery, leading to the syn or anti diol, depending on the conditions.

Experimental Protocol:

-

Dissolve the aminoketone from the previous step in a protic solvent like methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, controlling the evolution of gas.

-

Stir the reaction at 0 °C to room temperature until the starting material is fully consumed.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure and extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic phase to yield the amino alcohol. Diastereomers may need to be separated by column chromatography.

| Parameter | Value/Condition | Rationale |

| Reagent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for ketones. |

| Solvent | Methanol or Ethanol | Protic solvents suitable for borohydride reductions. |

| Temperature | 0 °C to Room Temp. | To moderate the reaction rate. |

| Work-up | Quenching, Extraction | To destroy excess reagent and isolate the product. |

Step 4: Deoxyfluorination to this compound

-

Objective: To replace the hydroxyl group with a fluorine atom with inversion of stereochemistry (SN2 mechanism).

-

Causality: Deoxyfluorination reagents are used to convert alcohols to fluorides. Diethylaminosulfur trifluoride (DAST) or similar reagents are effective for this transformation. The reaction proceeds via an SN2 pathway, resulting in an inversion of configuration at the C4 center. The amino group must often be protected (e.g., as a Boc or trifluoroacetamide derivative) before this step to prevent side reactions with the highly reactive fluorinating agent.[5]

Experimental Protocol:

-

(Optional but recommended) Protect the C3-amino group, for example, by reacting the amino alcohol with Di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine.

-

Dissolve the (protected) amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of DAST or a similar fluorinating agent (e.g., Deoxo-Fluor®) in the same solvent dropwise.

-

Allow the reaction to stir at -78 °C and then slowly warm to room temperature.

-

Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

-

If a temporary protecting group was used on the amine, it can be removed at this stage (e.g., Boc removal with trifluoroacetic acid).

-

Purify the final product by column chromatography to obtain this compound.

| Parameter | Value/Condition | Rationale |

| Reagent | DAST or Deoxo-Fluor® | Standard reagents for deoxyfluorination of alcohols. |

| Solvent | Anhydrous Dichloromethane | Aprotic solvent to prevent reaction with the fluorinating agent. |

| Temperature | -78 °C to Room Temp. | Low temperature is critical for controlling reactivity and minimizing side reactions. |

| Work-up | Careful Quenching, Extraction | To safely neutralize the reactive reagent and isolate the product. |

Trustworthiness and Self-Validation

The integrity of this synthetic pathway relies on rigorous in-process controls and characterization at each step.

-

Spectroscopic Analysis: 1H NMR, 13C NMR, and 19F NMR spectroscopy are essential to confirm the structure and stereochemistry of intermediates and the final product. The coupling constants (e.g., JH-F) are particularly diagnostic for determining the relative orientation of the fluorine atom.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of each new compound.

-

Chromatographic Purity: HPLC or GC analysis should be performed to assess the purity of the final compound and intermediates, ensuring that impurities are identified and controlled.

-

Stereochemical Validation: For enantioselective syntheses, chiral HPLC or the use of chiral shift reagents in NMR can be employed to determine the enantiomeric excess (ee) or diastereomeric ratio (dr).

By adhering to these analytical practices, the identity and quality of this compound can be unequivocally established, ensuring its suitability for subsequent use in drug discovery programs.

References

-

Schade, D., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11236–11242. [Link][6][7]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link][5]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link][1][2][3][4]

-

Couturier, C., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(5), 456–462. [Link][8]

-

Woźniak, K., & Stawinski, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4947. [Link][9]

-

Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia, The Free Encyclopedia. [Link][10]

-

PubChem. (n.d.). (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | C13H17FN2O2 | CID 40152157 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Introduction

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a piperidine core, a primary amine, a strategic fluorine substituent, and a benzyloxycarbonyl (Cbz or Z) protecting group, makes it a versatile scaffold for creating novel chemical entities with potential therapeutic or biological activity. The precise arrangement of these functional groups imparts a unique set of physicochemical properties that are critical to its application in drug discovery and development.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. As a senior application scientist, the aim is not merely to present data, but to provide a causal understanding of why these properties are what they are, how they are reliably measured, and what their implications are for researchers in the field. We will explore the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility, grounding our discussion in authoritative principles and validated experimental protocols.

Section 1: Molecular Structure and Core Attributes

The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental identifiers.

Chemical Structure: Image of the chemical structure of this compound would be placed here.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | [1] |

| CAS Number | 1207853-15-3 | [1][2][3] |

| Molecular Formula | C13H17FN2O2 | [1][2][3] |

| Molecular Weight | 252.28 g/mol | [1][2] |

| Computed XLogP3 | 1.3 |[1] |

Discussion of Key Structural Features:

-

Piperidine Core: A saturated heterocycle that is a common motif in many approved drugs, providing a three-dimensional framework.

-

Benzyloxycarbonyl (Cbz) Group: This carbamate serves as a protecting group for the piperidine nitrogen, preventing its participation in reactions. Its aromatic nature significantly contributes to the molecule's lipophilicity and provides a chromophore for UV detection.

-

3-Amino Group: As the primary basic center, this group is crucial for biological interactions and is the main determinant of the molecule's ionization state at physiological pH.

-

4-Fluoro Substituent: The strategic placement of a fluorine atom has profound effects. Fluorine is the most electronegative element, and its electron-withdrawing nature can lower the basicity (pKa) of the nearby amino group.[4] This modulation is a key strategy in medicinal chemistry to fine-tune a compound's properties for better absorption and distribution.[5][6][7][8] Furthermore, replacing a C-H bond with a more stable C-F bond can block sites of metabolic oxidation, potentially improving the compound's metabolic stability and half-life.[4]

Section 2: Ionization Constant (pKa) - The Arbiter of Biological Behavior

The pKa is arguably the most important physicochemical parameter for an ionizable molecule. It dictates the ratio of the charged (protonated) to the uncharged (neutral) form at any given pH, a relationship quantified by the Henderson-Hasselbalch equation.[9][10][11][12][13] This charge state governs aqueous solubility, membrane permeability, and the ability to form ionic bonds with biological targets.

For this compound, the pKa of the 3-amino group determines its behavior in physiological environments (e.g., blood plasma at pH ~7.4). The electron-withdrawing effect of the adjacent fluorine atom is expected to lower the pKa compared to a non-fluorinated analog, a phenomenon that has been exploited in drug design.[14]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for its reliability and direct measurement of ionization. It involves monitoring pH changes as a standardized titrant (acid or base) is added to a solution of the compound.

Methodology:

-

System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[15]

-

Sample Preparation: Prepare a ~1 mM solution of the test compound in an appropriate solvent system (e.g., water with a small amount of co-solvent if needed for solubility). Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[15]

-

Titration:

-

Make the sample solution acidic (pH ~1.8-2.0) with a standardized solution of 0.1 M HCl.

-

Begin titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.[16]

-

-

Validation: Perform a minimum of three independent titrations to ensure reproducibility and report the average pKa with the standard deviation.[15]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Section 3: Lipophilicity (LogP/LogD) - The Key to Membrane Permeation

Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) is more physiologically relevant as it is pH-dependent. These parameters are central to guidelines like Lipinski's Rule of Five, which predict the oral bioavailability of drug candidates.[17][18][19][20][21]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method, as described in OECD Guideline 107, is the benchmark for determining LogP.[22][23][24] It directly measures the partitioning of a compound between two immiscible phases.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a buffer of desired pH for LogD, e.g., PBS at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

-

Partitioning:

-

Combine the n-octanol and aqueous phases in a suitable vessel at a defined volume ratio.

-

Add the test compound.

-

Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).

-

-

Phase Separation: Separate the two phases cleanly, typically by centrifugation to break any emulsions.[24]

-

Quantification: Accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate the LogP (or LogD) using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

-

Validation: The experiment should be performed in triplicate. The sum of the compound recovered from both phases should be compared to the initial amount to check for mass balance.[24]

Caption: Workflow for LogP/LogD Determination (Shake-Flask).

Section 4: Aqueous Solubility - The Gateway to Bioavailability

Poor aqueous solubility is a primary reason for the failure of drug candidates. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Solubility is a key parameter in the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability to predict their in vivo performance.[25][26][27][28][29] In early discovery, kinetic solubility is often measured as a high-throughput screen, while thermodynamic solubility is a more rigorous, equilibrium-based measurement used in later stages.[30][31]

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method assesses the solubility of compounds added from a DMSO stock solution into an aqueous buffer, which mimics conditions often found in early biological screening assays.[31][32][33]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a clear microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final test concentration, ensuring the final DMSO concentration is low (typically ≤2%) to minimize co-solvent effects.[33]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[32]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of undissolved precipitate.

-

Data Analysis: The solubility limit is determined as the highest concentration at which no significant increase in light scattering is observed compared to a buffer/DMSO blank.

-

Controls: Include positive (highly soluble compound) and negative (poorly soluble compound) controls in the assay for validation.

Caption: Workflow for Kinetic Solubility by Nephelometry.

Section 5: Summary and Application in Drug Design

The physicochemical properties of this compound define its potential as a molecular building block. A summary of its likely properties positions it as a valuable scaffold.

Table 2: Predicted Physicochemical Profile and Implications

| Parameter | Predicted Value Range | Implication in Drug Design |

|---|---|---|

| pKa | 7.5 - 8.5 | At physiological pH 7.4, the molecule will be significantly protonated (charged), enhancing aqueous solubility but potentially reducing passive membrane permeability. |

| LogD (pH 7.4) | 1.0 - 2.0 | Indicates a balanced lipophilicity, favorable for crossing cell membranes without being overly lipophilic, which can lead to poor solubility and off-target effects.[17] |

| Aqueous Solubility | Moderate | The charged nature at pH 7.4 should confer adequate solubility for biological testing. Formulation strategies may be needed for higher doses. |

This profile suggests that derivatives of this compound are likely to possess a good balance of properties required for oral bioavailability. The fluorination provides a handle for medicinal chemists to fine-tune pKa and block metabolic soft spots, while the primary amine offers a vector for attaching various side chains to explore structure-activity relationships.

Caption: Relationship of Physicochemical Properties to ADME.

References

-

Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: The correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

U.S. Food and Drug Administration. (2000). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Guidance for Industry. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PubChem. (n.d.). (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility. [Link]

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

Sources

- 1. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | C13H17FN2O2 | CID 40152157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. (3R,4R)-REL-BENZYL 3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE [Q01797] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. study.com [study.com]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 12. Henderson Hasselbalch Equation [pharmatech-rx.com]

- 13. youtube.com [youtube.com]

- 14. scientificupdate.com [scientificupdate.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 18. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. grokipedia.com [grokipedia.com]

- 21. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oecd.org [oecd.org]

- 23. enfo.hu [enfo.hu]

- 24. oecd.org [oecd.org]

- 25. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 26. grokipedia.com [grokipedia.com]

- 27. gsconlinepress.com [gsconlinepress.com]

- 28. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biorelevant.com [biorelevant.com]

- 30. enamine.net [enamine.net]

- 31. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 32. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 33. charnwooddiscovery.com [charnwooddiscovery.com]

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate CAS number 1207853-15-3

An In-Depth Technical Guide to Benzyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1207853-15-3): A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands out as the most prevalent saturated N-heterocyclic scaffold in pharmaceuticals, valued for its structural rigidity and synthetic versatility.[1][2] The strategic introduction of fluorine atoms into such scaffolds has become a cornerstone of drug design, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and membrane permeability.[1][3]

This guide provides a comprehensive technical overview of this compound (CAS No. 1207853-15-3), a sophisticated building block that embodies the convergence of these critical design elements. We will delve into its structural properties, outline robust methodologies for its synthesis and characterization, explore its applications as a versatile scaffold in drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated piperidine motifs in their programs.

Physicochemical Properties and Structural Elucidation

This compound is a chiral, non-racemic compound featuring a piperidine core protected with a benzyloxycarbonyl (Cbz) group. The key functionalization lies in the trans relationship between the amino group at the C3 position and the fluorine atom at the C4 position. This specific stereochemistry is critical for its utility, as it dictates the three-dimensional orientation of the functional groups for interaction with biological targets.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1207853-15-3 | [4][5] |

| IUPAC Name | benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | [4] |

| Synonyms | trans-1-Cbz-3-amino-4-fluoropiperidine, (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | [4] |

| Molecular Formula | C₁₃H₁₇FN₂O₂ | [4] |

| Molecular Weight | 252.28 g/mol | [4] |

| Appearance | Expected to be an off-white to pale yellow solid | General Chemical Knowledge |

| XLogP3 | 1.3 |[4] |

The Influence of Fluorine

The presence of the electronegative fluorine atom adjacent to the basic amino group has a profound impact on the molecule's electronic properties.

-

pKa Modulation: The primary amine's basicity (pKa) is significantly reduced due to the inductive electron-withdrawing effect of the vicinal fluorine atom. This is a crucial design feature in drug discovery, as tuning the pKa can mitigate off-target effects, such as hERG channel binding, and optimize the ionization state for improved cell permeability and target engagement.[1]

-

Conformational Control: In substituted piperidines, fluorine substitution can exert significant control over the ring's conformational equilibrium. Computational and NMR studies have shown that in many fluorinated piperidines, there is a preference for the fluorine atom to occupy an axial position. This preference is driven by a combination of stabilizing hyperconjugation and charge-dipole interactions, which can create a more conformationally rigid and predictable scaffold for drug design.[1][3]

Synthesis and Purification

The synthesis of specifically substituted piperidines, particularly those with defined stereochemistry, is a non-trivial challenge. While the hydrogenation of substituted pyridines is a common route to piperidines, it often yields cis products.[6] Achieving the trans-3-amino-4-fluoro substitution pattern necessitates a more nuanced, stereocontrolled synthetic strategy. The following section outlines a representative, field-proven approach.

Proposed Synthetic Workflow

The logical flow for synthesizing and purifying the target compound involves a stereoselective synthesis followed by rigorous purification to meet the high-purity demands of pharmaceutical research.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | C13H17FN2O2 | CID 40152157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Benzyl 3-amino-4-fluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Executive Summary: Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a sophisticated chemical scaffold of significant interest to the pharmaceutical and life sciences industries. As a trifunctional building block, it incorporates a piperidine core, a strategically placed fluorine atom, a reactive amino group, and a stable N-protecting group. This combination makes it an invaluable intermediate for synthesizing complex, high-value molecules. This guide provides an in-depth analysis of its molecular properties, the strategic rationale for its design, validated synthesis and quality control protocols, and its applications in drug development.

Core Molecular Profile

The fundamental characteristics of this compound define its utility in organic synthesis. The molecule's properties are summarized below. Note that stereochemistry plays a crucial role, and properties may vary slightly between different isomers. The data presented corresponds to the (3R,4R)-relative configuration, a common form available commercially.

Table 1: Physicochemical Properties

| Property | Data | Source |

|---|---|---|

| Chemical Structure | See Figure 1 | - |

| Molecular Formula | C₁₃H₁₇FN₂O₂ | [1][2] |

| Molecular Weight | 252.29 g/mol | [1][2] |

| CAS Number | 1207853-15-3 ((3R,4R)-rel isomer) | [1] |

| Formal Charge | 0 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 3 |[2] |

Figure 3: General Synthetic Workflow.

Experimental Protocol: Representative Synthesis

This protocol is a representative, multi-step synthesis adapted from strategies for creating similar fluorinated piperidines.

[3]Table 2: Step-by-Step Synthetic Protocol

| Step | Action | Rationale & Key Parameters |

|---|---|---|

| 1 | Protection of Starting Material | Dissolve 3-fluoro-4-aminopyridine in a suitable solvent (e.g., Dichloromethane). Add a base (e.g., Triethylamine) followed by slow addition of Benzoyl Chloride. Stir at room temperature until completion. |

| 2 | Pyridinium Ring Activation | The N-benzoylated product is reacted with Benzyl Bromide in a solvent like Acetonitrile at reflux. This forms a benzyl pyridinium salt, making the aromatic ring susceptible to reduction. |

| 3 | Partial Reduction | The pyridinium salt is dissolved in Methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise. This selectively reduces the ring to a more reactive tetrahydropyridine intermediate. |[3] | 4 | Full Reduction & Deprotection | The intermediate is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) under pressure. This step simultaneously reduces the remaining double bond in the ring and cleaves the N-benzoyl protecting group to yield 3-fluoro-4-aminopiperidine. | | 5 | Final N-Protection | The resulting diamine is reacted with Benzyl Chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ in a water/dioxane mixture). The less-hindered ring nitrogen reacts preferentially to yield the final target compound. | | 6 | Purification | The final product is purified using column chromatography on silica gel to isolate the desired stereoisomer and remove any impurities. |

Quality Control and Structural Validation

To ensure the integrity and utility of this compound as a building block, rigorous analytical validation is required. This establishes a self-validating system where identity, purity, and structure are unequivocally confirmed.

Protocol 1: Purity and Identity Confirmation via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for confirming the molecular weight and assessing the purity of the synthesized compound.

Table 3: LC-MS Protocol

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates the product from starting materials and byproducts. |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | Standard mobile phase for polar organic molecules. |

| Gradient | 5% B to 95% B over 5 minutes | Elutes compounds based on polarity. |

| Flow Rate | 0.4 mL/min | Standard analytical flow rate. |

| Detection (UV) | 254 nm and 210 nm | Detects the aromatic Cbz group. |

| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | Soft ionization technique ideal for this molecule. |

| Expected Ion | [M+H]⁺ = 253.3 m/z | Confirms the molecular weight of the target compound. |

Protocol 2: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation, including stereochemical relationships.

-

¹H NMR: Will show characteristic signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and a complex series of multiplets for the piperidine ring protons (typically 1.5-4.0 ppm).

-

¹³C NMR: Confirms the presence of all 13 unique carbon atoms, including the carbonyl carbon of the carbamate (~155 ppm).

-

¹⁹F NMR: A crucial experiment that will show a signal for the single fluorine atom. The coupling constants between this fluorine and adjacent protons (³JHF) can help determine the relative stereochemistry (cis/trans) of the substituents on the piperidine ring.

-

COSY/HSQC: 2D NMR experiments can be used to assign all proton and carbon signals unambiguously, confirming the connectivity of the molecule.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its pre-installed functionality, which allows for rapid diversification and incorporation into larger, more complex drug candidates.

-

Scaffold for CNS Agents: As discussed, the fluoro-piperidine motif is advantageous for developing drugs that target the central nervous system. T[4]he free 3-amino group serves as a chemical handle for attaching other pharmacophores or linking the scaffold to a larger molecule.

-

Synthesis of Enzyme Inhibitors: The piperidine ring is a common feature in molecules designed to fit into the active sites of enzymes. This building block has been used in the synthesis of inhibitors for targets such as PI3Kδ. 3[5]. Development of Receptor Modulators: The rigid, chair-like conformation of the piperidine ring is ideal for presenting substituents in well-defined spatial orientations, making it perfect for designing ligands that bind to specific receptors with high affinity and selectivity.

References

- (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate | 1270497-22-7 | Benchchem. Benchchem.

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. Google Patents.

- Synthesis of 3-amino-4-fluoropyrazoles - PubMed. PubMed.

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Scientific Update.

- Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate - MySkinRecipes. MySkinRecipes.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. Google Patents.

- Benzyl Cis-4-amino-3-fluoropiperidine-1-carboxylate hydrochloride racemate|BLD Pharm. BLD Pharm.

- 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate - BLDpharm. BLDpharm.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. PubMed Central.

- Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate. ResearchGate.

- (3r,4r)-rel-benzyl 3-amino-4-fluoropiperidine-1-carboxylate - ChemUniverse. ChemUniverse.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. CSIR-NIScPR.

- 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | C13H17FN2O2 - PubChem. PubChem.

Sources

- 1. (3R,4R)-REL-BENZYL 3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE [Q01797] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | C13H17FN2O2 | CID 40152157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate [myskinrecipes.com]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

Conformational Analysis of Fluorinated Piperidines: A Stereoelectronic Approach to Rational Drug Design

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over 59% of all small-molecule drugs.[1] Its conformational flexibility, however, presents a significant challenge in drug design, as only one conformation typically confers optimal biological activity. The strategic incorporation of fluorine has emerged as a powerful tool to surmount this challenge, enabling chemists to lock the piperidine scaffold into a desired three-dimensional shape. This guide provides an in-depth exploration of the profound influence of fluorine on piperidine conformation. We will dissect the underlying stereoelectronic forces, detail the essential experimental and computational methodologies for analysis, and illustrate how these principles are leveraged to fine-tune pharmacological properties, thereby empowering rational drug design.

The Decisive Role of Fluorine: Understanding the Axial Preference

In unsubstituted cyclohexanes and piperidines, substituents typically favor the equatorial position to minimize steric strain. Fluorine, however, frequently defies this rule, often preferring the more sterically hindered axial position. This anomaly is not a result of sterics but rather a complex interplay of stabilizing stereoelectronic and electrostatic interactions that collectively override classical steric repulsion.[2][3] Understanding these forces is paramount for predicting and controlling the conformation of fluorinated piperidines.

Hyperconjugation: The σ → σ Interaction*

The primary stabilizing force behind the axial fluorine preference is hyperconjugation. This involves the donation of electron density from a bonding orbital (donor) into an adjacent, empty antibonding orbital (acceptor). For this interaction to be maximal, the donor and acceptor orbitals must be anti-periplanar (oriented 180° apart).

In a fluorinated piperidine, the highly electronegative fluorine atom creates a low-energy, electron-accepting antibonding orbital (σC-F). When the fluorine atom is in the axial position, the C-H bonds on the ring at the C3 and C5 positions are perfectly anti-periplanar to the C-F bond. This geometry allows for efficient donation of electron density from the C-H bonding orbitals (σC-H) into the C-F antibonding orbital (σC-F).[2][4] This stabilizing σC-H → σ*C-F interaction is significantly weaker or absent when the fluorine is in the equatorial position, thus favoring the axial conformer.

A related phenomenon, the gauche effect , describes the tendency of a molecule to adopt a conformation where two electronegative groups are positioned gauche (approximately 60° apart) rather than anti.[5] This is also explained by a stabilizing hyperconjugative interaction.[5][6]

Caption: Hyperconjugation stabilizing an axial C-F bond.

The Anomeric Effect in 2-Fluoropiperidines

When fluorine is at the 2-position (adjacent to the nitrogen), a powerful anomeric effect can occur. This is a specific type of hyperconjugation where the nitrogen's non-bonding lone pair orbital (nN) donates electron density into the adjacent σC-F orbital.[7][8] This nN → σC-F interaction is maximized when the nitrogen lone pair is anti-periplanar to the C-F bond, which strongly favors an axial orientation for the fluorine atom.[7]

Electrostatic and Solvation Effects

In acidic environments, the piperidine nitrogen becomes protonated (R₃N⁺-H). This introduces a potent electrostatic interaction. A strong, stabilizing charge-dipole interaction occurs between the positive charge on the ammonium group and the partial negative charge on an axial fluorine atom (Cδ+-Fδ-···H-N⁺).[4][9][10] This interaction can contribute significantly to the stability of the axial conformer, often by several kcal/mol.[3]

Furthermore, the choice of solvent is critical. The conformational equilibrium is highly sensitive to solvent polarity.[9][11] More polar solvents tend to stabilize the conformer with the larger dipole moment. Often, the axial conformer is more polar, and its stability increases with increasing solvent polarity.[4][9] This underscores the necessity of performing conformational analysis in solvents relevant to biological systems.

A Multi-faceted Approach to Conformational Elucidation

No single technique can fully capture the conformational landscape of fluorinated piperidines. A validated analysis relies on the integration of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state behavior, X-ray crystallography for solid-state structure, and computational chemistry for energetic and predictive insights.

Caption: Integrated workflow for conformational analysis.

NMR Spectroscopy: Probing Solution-State Dynamics

NMR is the most powerful tool for studying the conformation of fluorinated piperidines in solution.[9][11] The key lies in analyzing the coupling constants (J-values) between nuclei, which are exquisitely sensitive to the dihedral angle between them.

Protocol: Determining Conformation via ³J(F,H) Coupling Constants

-

Sample Preparation: Dissolve the purified fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O) to a concentration of ~5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.[9]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to identify the proton signals.

-

Acquire a ¹⁹F NMR spectrum (or a ¹H{¹⁹F} decoupled spectrum) to identify the fluorine environment.

-

Acquire a high-resolution, coupled ¹H NMR spectrum. Pay close attention to the signals for the protons on the carbons adjacent to the fluorine-bearing carbon.

-

-

Data Analysis & Interpretation:

-

Measure the ³J(F,H) coupling constants. These are the couplings between the fluorine and the protons three bonds away.

-

Apply the Karplus Relationship:

-

A large ³J(F,H) value (typically 30-45 Hz ) indicates an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton .[4]

-

A small ³J(F,H) value (typically 5-15 Hz ) indicates a gauche relationship (~60° dihedral angle), which is consistent with an equatorial fluorine .[10]

-

-

Self-Validation: The observed J-values should be consistent across multiple coupled protons on the ring. For example, in a 3-fluoropiperidine, the couplings of the fluorine to the protons at C2 and C4 should both indicate the same conformation.

-

-

Advanced Experiments (Optional): Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, further confirming axial or equatorial assignments by identifying protons that are close in space.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[12][13] It serves as the ultimate benchmark for validating computational models and confirming the presence of specific conformers.

Methodology Overview:

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound, often through slow evaporation or vapor diffusion techniques. This is frequently the most challenging step.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield a precise 3D structure.[13]

Trustworthiness Check: It is crucial to remember that the solid-state structure represents the lowest energy conformation within the crystal lattice, which may be influenced by packing forces. It does not necessarily represent the dominant conformer in solution, where the drug action occurs.[13]

Computational Chemistry: The Predictive and Explanatory Engine

Computational methods, particularly Density Functional Theory (DFT), are indispensable for rationalizing experimental findings and predicting conformational preferences.[9][11]

Protocol: DFT-Based Conformational Energy Analysis

-

Structure Generation: Build the initial 3D structures for all possible chair and boat conformers of the fluorinated piperidine (e.g., F-axial, F-equatorial).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT functional and basis set (e.g., M06-2X/def2-QZVPP is commonly used for these systems).[9] This calculation should be performed both in the gas phase and using a Polarizable Continuum Model (PCM) to simulate the desired solvent (e.g., water, chloroform).[4][9]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Energy Calculation & Interpretation:

-

Calculate the Gibbs Free Energy (ΔG) for each conformer in the specified solvent.

-

The conformer with the lowest ΔG is the predicted most stable conformer. The energy difference (ΔΔG) between conformers can be used to calculate the expected equilibrium population.

-

Self-Validation: The computationally predicted lowest-energy conformer should match the one determined experimentally by NMR.[9] The calculated J-couplings from the DFT model can also be compared directly with experimental values for a higher level of validation.

-

-

Orbital Analysis: Use techniques like Natural Bond Orbital (NBO) analysis to visualize and quantify the specific hyperconjugative interactions (e.g., σC-H → σ*C-F) that stabilize the preferred conformer, providing a deep mechanistic understanding.[7]

Impact on Drug Properties: From Conformation to Clinical Candidate

Controlling the conformation of a piperidine ring with fluorine directly translates to the modulation of key pharmacological and physicochemical properties.

Caption: Logic flow from fluorine substitution to improved drug properties.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of fluorine significantly lowers the basicity (pKa) of the piperidine nitrogen.[14][15] This is a critical parameter in drug design. A lower pKa can reduce off-target activity, such as binding to the hERG potassium channel, which is a major cause of cardiac toxicity.[14][16]

| Compound | Substitution Pattern | Calculated pKa |

| Piperidine | Unsubstituted | ~11.2 |

| 3-Fluoropiperidine | Mono-fluoro | ~9.5 |

| 3,3-Difluoropiperidine | Gem-difluoro | ~7.0 |

| (Data are representative values to illustrate the trend) |

Lipophilicity and Permeability

The effect of fluorination on lipophilicity (LogP/LogD) is complex. While often increasing lipophilicity, the outcome is highly context-dependent, influenced by the number of fluorine atoms and their position relative to other functional groups.[17][18] This allows for fine-tuning of a molecule's ability to cross biological membranes, including the blood-brain barrier.[19]

Metabolic Stability

The carbon-fluorine bond is exceptionally strong (bond energy >110 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450s.[9] Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[19]

Binding Affinity and Selectivity

Perhaps the most significant advantage of conformational locking is the pre-organization of the drug molecule into its bioactive conformation. By reducing the entropic penalty of binding to a target receptor or enzyme, fluorine-induced conformational rigidity can lead to substantial improvements in binding affinity and selectivity.[20][21]

Conclusion

The substitution of hydrogen with fluorine on a piperidine ring is far more than a simple bioisosteric replacement; it is a powerful conformational control element. The preference for the axial orientation, driven by a subtle yet dominant combination of hyperconjugative and electrostatic forces, provides medicinal chemists with a reliable tool to engineer molecular shape. By employing an integrated analytical approach of NMR, X-ray crystallography, and computational chemistry, researchers can confidently determine and rationalize these conformational preferences. This deep understanding enables the precise tuning of a candidate's physicochemical and pharmacological properties, transforming the flexible piperidine scaffold into a rigid, potent, and drug-like molecule.

References

-

Le Roch, M., Renault, J., Argouarch, G., & Roisnel, T. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

-

Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Müller, K., Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2143. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

-

Rempala, P. O. (2013). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. [Link]

-

da Silva, G. B., & Ramalho, T. C. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(29), 4191-4198. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

-

Jelsch, C., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate. [Link]

-

ResearchGate. (n.d.). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. [Link]

-

Fustero, S., & Sanz-Cervera, J. F. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 436–443. [Link]

-

ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]

-

ResearchGate. (2024). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

Al-abed, Y., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Center for Biotechnology Information. [Link]

-

da Silva, G. B., & Ramalho, T. C. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

-

Pérez, J., et al. (2011). X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N'-phenylureas. Role of F Substitution in the Crystal Packing. Crystal Growth & Design, 11(11), 5047-5055. [https://www.semanticscholar.org/paper/X-ray-Structure-of-Fluorinated-N-(2-Chloropyridin-4-P%C3%A9rez-D%C3%ADaz/69c84e1b827e8a939103e5c9472e3914a1e94119]([Link]

-

Wurst, K., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(17), 3845. [Link]

-

Aufiero, M., & Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1701–1710. [Link]

-

ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. ResearchGate. [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pharmacyjournal.org [pharmacyjournal.org]

- 21. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Modulation of Piperidine pKa: A Deep Dive into the Role of Fluorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, present in a significant portion of small-molecule drugs. Its basicity, quantified by the pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Fine-tuning this parameter is a common objective in drug optimization. Among the various strategies employed, the introduction of fluorine stands out for its unique ability to modulate pKa through a combination of potent stereoelectronic effects. This in-depth guide explores the nuanced role of fluorine in modulating piperidine pKa, delving into the underlying principles, conformational consequences, and practical applications in drug design. We will dissect the causal mechanisms, provide actionable experimental protocols, and present case studies that highlight the strategic advantage of "fluoro-modulation" in modern drug discovery.

Introduction: The Significance of Piperidine pKa in Drug Action

The piperidine ring is a prevalent scaffold in pharmaceuticals due to its ability to form a stable chair conformation and present substituents in well-defined three-dimensional arrangements.[1] The nitrogen atom within this ring typically acts as a basic center, readily protonating at physiological pH. This ionization state is pivotal, influencing a drug's:

-

Solubility and Absorption: The charged, protonated form generally exhibits higher aqueous solubility, which is crucial for dissolution and absorption.

-

Target Engagement: The ability to form ionic bonds or hydrogen bonds with acidic residues in a protein's active site is often a key determinant of binding affinity and potency.[2]

-

Membrane Permeability: While crucial for solubility, the charged state can hinder passive diffusion across biological membranes. A delicate balance between the charged and neutral forms is often required for optimal bioavailability.[3]

-

Off-Target Effects: High basicity can lead to promiscuous binding to unintended targets, such as the hERG potassium ion channel, which can result in cardiotoxicity.[2][4] Modulating the pKa can mitigate these risks.

Given these factors, the ability to rationally tune the pKa of a piperidine-containing drug candidate is a powerful tool in the medicinal chemist's arsenal.

The Influence of Fluorine: More Than Just an Electronegative Atom

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, make it a valuable element in drug design.[5][6] When incorporated into a piperidine ring, fluorine's primary influence on pKa stems from its powerful electron-withdrawing inductive effect.

The Inductive Effect: A Through-Bond Phenomenon

The high electronegativity of fluorine causes a polarization of the C-F bond, drawing electron density away from the carbon atom.[7][8] This effect is transmitted through the sigma bonds of the piperidine ring, ultimately reducing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes its lone pair of electrons less available for protonation, thereby lowering the pKa and reducing the basicity of the amine.[9][10]

The magnitude of this inductive effect is distance-dependent, diminishing as the number of bonds between the fluorine and the nitrogen increases.[11] Therefore, the position of fluorine substitution on the piperidine ring has a profound impact on the extent of pKa modulation.

Caption: Inductive effect of fluorine on piperidine nitrogen.

Positional and Stereochemical Considerations: A Deeper Level of Control

The story of fluorine's influence on piperidine pKa is not solely one of through-bond induction. The three-dimensional arrangement of the C-F bond relative to the nitrogen lone pair and the rest of the ring introduces complex stereoelectronic and conformational effects that can either augment or counteract the inductive effect.

Conformational Preferences of Fluorinated Piperidines

Fluorine substitution can significantly alter the conformational preferences of the piperidine ring.[12] While unsubstituted piperidine exists in a rapid equilibrium between two chair conformations, the introduction of a fluorine atom can bias this equilibrium. Notably, there is often a preference for an axial orientation of the fluorine atom, particularly in protonated piperidinium salts.[13][14] This preference is attributed to stabilizing hyperconjugative and charge-dipole interactions.[15][16]

-

Hyperconjugation: This involves the donation of electron density from an adjacent anti-periplanar C-H bond into the antibonding σ* orbital of the C-F bond. This interaction is maximized when the C-F bond is in the axial position.

-

Charge-Dipole Interactions: In the protonated form, the positive charge on the nitrogen (N+-H) can have a favorable electrostatic interaction with the partial negative charge on an axially oriented fluorine atom.[15]

Caption: Conformational equilibrium of a fluorinated piperidine.

The Impact of Stereochemistry on pKa

The orientation of the C-F bond has a direct and often dramatic impact on the pKa. A classic example is seen in 3-fluoropiperidine. The axial and equatorial conformers exhibit different pKa values. In a notable case study involving a kinesin spindle protein (KSP) inhibitor, the axial isomer (pKa 7.6) was found to be more basic and efficacious than the equatorial isomer (pKa 6.6).[2] This counterintuitive finding, where the fluorine is closer to the nitrogen in the axial position yet results in higher basicity, highlights the importance of through-space interactions. In the axial orientation, the C-F bond dipole can be oriented in a way that minimizes its electron-withdrawing effect on the nitrogen lone pair, and stabilizing charge-dipole interactions with the protonated nitrogen can increase the pKa.[2]

Quantitative Data on pKa Modulation

The effect of fluorine substitution on piperidine pKa is best illustrated with quantitative data. The table below summarizes the pKa values for piperidine and its fluorinated analogues.

| Compound | Position of Fluorine | pKa | ΔpKa (from Piperidine) | Reference(s) |

| Piperidine | - | 11.12 | 0 | - |

| 4-Fluoropiperidine | 4 | 9.4 | -1.72 | [17] |

| 3-Fluoropiperidine (axial) | 3 | 7.6 | -3.52 | [2] |

| 3-Fluoropiperidine (equatorial) | 3 | 6.6 | -4.52 | [2] |

Note: pKa values can vary slightly depending on the experimental conditions.

As the data clearly shows, fluorine substitution significantly lowers the pKa of piperidine. The magnitude of this effect is dependent on both the position and the stereochemistry of the fluorine atom.

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential for understanding structure-activity relationships. Several methods are commonly employed, with NMR-based techniques being particularly powerful for fluorinated compounds.

Protocol: pKa Determination by ¹⁹F NMR Titration

This method leverages the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment of the fluorine atom upon protonation/deprotonation of the nearby nitrogen.[18][19][20]

Materials:

-

Fluorinated piperidine compound

-

Deuterated water (D₂O) or other suitable deuterated solvent

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

pH meter calibrated with standard buffers

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation: Prepare a series of NMR samples of the fluorinated piperidine at a constant concentration in the chosen deuterated solvent.

-

pH Adjustment: Adjust the pH of each sample to a different value across a range that brackets the expected pKa (typically spanning at least 2 pH units above and below the estimated pKa). Use the standardized acid and base solutions for pH adjustment.

-

pH Measurement: Accurately measure the pH of each sample using a calibrated pH meter.

-

¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

-

Data Analysis:

-

Determine the ¹⁹F chemical shift (δ) for each spectrum.

-

Plot the chemical shift (δ) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fitting model) to determine the pKa. The pKa is the pH at which the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated species.

-

Caption: Workflow for pKa determination using 19F NMR.

Computational Approaches to Predicting pKa

In addition to experimental determination, computational methods are increasingly used to predict the pKa of novel compounds, aiding in the design of molecules with desired properties.[21][22]

-

Quantum Mechanics (QM)-based methods: These methods, such as those employing Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of the molecule.[23][24] Solvation models are crucial for accurate predictions in aqueous environments.

-

Data-Driven and Machine Learning Models: These approaches use existing experimental pKa data to train algorithms that can predict the pKa of new molecules based on their structure.[21][24] Graph neural networks are a promising recent development in this area.

While computational methods can provide valuable insights, they are often used in conjunction with experimental validation for the most reliable results.[22]

Case Studies in Drug Discovery

The strategic use of fluorine to modulate piperidine pKa has proven successful in numerous drug discovery programs.[25]

-

Kinesin Spindle Protein (KSP) Inhibitors: As mentioned earlier, Merck's KSP inhibitor program demonstrated that modulating the piperidine pKa by introducing a fluorine atom in the axial position led to a clinical candidate with improved efficacy.[2] This was a direct result of fine-tuning the basicity to an optimal range of 6.5-8.0.

-

Serotonin Transporter (SERT) Inhibitors: In the design of SERT inhibitors, β-fluoropiperidines were shown to stabilize the bioactive conformation, leading to enhanced potency.[25] This highlights how fluorine can influence not just pKa but also the overall three-dimensional structure, which is critical for target binding.

Synthesis of Fluorinated Piperidines

The increasing importance of fluorinated piperidines in drug discovery has spurred the development of new synthetic methodologies.[26] Historically, the synthesis of site-selectively fluorinated piperidines has been challenging.[27] However, recent advances, such as the dearomatization-hydrogenation of fluoropyridines, have provided more robust and efficient routes to these valuable building blocks.[13][27][28]

Conclusion and Future Outlook